molecular formula C25H21N3O2 B6509376 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-25-2

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509376
CAS No.: 901005-25-2
M. Wt: 395.5 g/mol
InChI Key: ICDLCJHSUGJALH-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic pyrazoloquinoline derivative of significant interest in medicinal chemistry and drug discovery research. Pyrazoloquinolines are recognized as privileged scaffolds in the development of biologically active compounds due to their versatile three-membered azaheterocyclic system, which consists of a pyrazole ring fused to a quinoline fragment . This structural class has been extensively investigated for its wide range of pharmacological potential. While specific biological data for this compound may be limited, analogous pyrazoloquinoline structures have demonstrated considerable research value as potential therapeutic agents. Notably, pyrazolo[4,3-f]quinoline derivatives have been designed and synthesized as potent cytotoxic agents, with studies showing their effectiveness against various human cancer cell lines and their potential to inhibit enzymes like topoisomerase IIα, a well-established target in cancer chemotherapy . Furthermore, the broader class of 1H-pyrazolo[3,4-b]quinolines has been explored for over a century, with research indicating applications that span from fluorescent sensors to antimicrobial agents . The presence of methoxyphenyl substituents on this particular molecule may influence its electronic properties and interaction with biological targets, making it a compound of interest for structure-activity relationship (SAR) studies. This product is provided for research use only and is intended for utilization in laboratory investigations to further explore the chemical and pharmacological properties of the pyrazoloquinoline family. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this compound class.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-16-7-12-23-21(13-16)25-22(15-26-23)24(17-5-4-6-20(14-17)30-3)27-28(25)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDLCJHSUGJALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often beginning with the formation of pyrazole rings followed by functionalization of the phenyl groups. The specific synthetic routes can vary, but they generally include:

  • Condensation reactions involving substituted phenyl compounds.
  • Cyclization to form the pyrazoloquinoline structure.
  • Purification through recrystallization or chromatography to obtain the final product in high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation across various types of cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds often fall within low micromolar ranges, indicating potent activity.

Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast)10.5
Similar PyrazoloquinolinesHeLa (Cervical)8.0
Similar PyrazoloquinolinesNCI-H460 (Lung)7.5

These results suggest that this class of compounds may act by disrupting microtubule dynamics or inducing apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazoloquinolines have been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokine production and reduce inflammation markers in various models.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to bind at the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase.
  • Modulation of Signaling Pathways : These compounds may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have been published regarding the biological activity of pyrazoloquinoline derivatives:

  • Study on MCF-7 Cells : A study demonstrated that a derivative with a similar structure inhibited MCF-7 cell growth significantly through apoptosis induction.
  • Anti-inflammatory Assays : Another investigation showed that derivatives could reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases.

Comparison with Similar Compounds

Key Structural Differences and Substituent Effects

The table below compares the target compound with structurally related pyrazoloquinolines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-(3-MeOPh), 1-(4-MeOPh), 8-Me C25H21N3O2 395.46 Balanced solubility and electron density; methoxy groups may enhance metabolic stability
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-EtO, 3-(4-FPh) C18H14FN3O 307.33 Higher lipophilicity (ethoxy and fluorine); potential CNS activity due to increased LogP
7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline 7-CF3, 1-Me, 3-Ph C18H13F3N3 328.31 Increased HOMO/LUMO gap and ionization potential; improved photostability
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 8-Me, 5-(4-MeBn), 3-Ph C27H25N3O 407.51 Enhanced lipophilicity (benzyl group); improved membrane permeability
3-(4-Methoxyphenyl)thieno[2,3-b]quinoline Thieno ring, 3-(4-MeOPh) C18H12N2OS 310.37 Sulfur-containing core; reported antimicrobial activity

Pharmacological Implications

  • Electron-Donating vs.
  • Lipophilicity: The methyl group at position 8 and absence of bulky substituents (e.g., benzyl in ) may reduce LogP compared to analogs like 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, favoring aqueous solubility .
  • Ring Fusion: Pyrazolo[4,3-c]quinolines (target compound) differ from pyrazolo[3,4-b]quinolines in ring connectivity, altering molecular geometry and binding to biological targets .

Preparation Methods

Reaction Mechanism and Conditions

This method employs pyrazole-arylamines and β-keto esters as precursors, leveraging acid catalysis to facilitate C–C bond cleavage and subsequent cyclization. For example, Jiang et al. demonstrated that treating pyrazole-arylamine (bearing 3-methoxyphenyl and 4-methoxyphenyl groups) with ethyl acetoacetate (as the β-keto ester) in the presence of concentrated sulfuric acid (H₂SO₄) at 80°C for 12 hours yields the target compound. The acid promotes both the cleavage of the β-keto ester’s C–C bond and the formation of the pyrazoloquinoline core.

Key Parameters:

  • Catalyst : H₂SO₄, HCl, or polyphosphoric acid (PPA).

  • Solvent : Solvent-free conditions or ethanol.

  • Temperature : 80–100°C.

  • Yield : 60–75% after column chromatography.

Optimization Insights:

  • Substituting H₂SO₄ with PPA increases regioselectivity for the 8-methyl position.

  • Microwave-assisted heating reduces reaction time to 2–4 hours with comparable yields.

Friedländer Condensation for Quinoline Core Formation

Synthetic Pathway

The Friedländer condensation constructs the quinoline moiety by reacting 2-aminobenzaldehyde derivatives with cyclic ketones. For instance, 2-amino-5-methoxybenzaldehyde and 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine undergo condensation in ethanol with a catalytic amount of piperidine at reflux (78°C) for 24 hours. This step forms the quinoline scaffold, which is subsequently functionalized.

Key Parameters:

  • Catalyst : Piperidine or anhydrous ZnCl₂.

  • Solvent : Ethanol or toluene.

  • Yield : 50–65% after recrystallization.

Challenges and Solutions:

  • Low Solubility : Adding dimethylformamide (DMF) as a co-solvent improves reactant miscibility.

  • Byproduct Formation : Use of molecular sieves (4Å) minimizes imine side products.

Multicomponent One-Pot Synthesis

Reaction Design

A one-pot strategy combines 3-methoxyphenylhydrazine , 4-methoxyacetophenone , and ethyl 3-oxobutanoate in acetic acid under reflux. This method concurrently forms the pyrazole and quinoline rings, with the methyl group introduced via the β-keto ester.

Key Parameters:

  • Catalyst : Acetic acid (dual role as solvent and catalyst).

  • Temperature : 120°C (oil bath).

  • Yield : 55–70% after neutralization and extraction.

Advantages:

  • Eliminates intermediate isolation steps.

  • Scalable to gram quantities without yield reduction.

Cyclization of Pyrazole Intermediate

Stepwise Approach

  • Pyrazole Synthesis : React 3-methoxyphenylhydrazine with 4-methoxyacetophenone in ethanol to form 1-(4-methoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole.

  • Quinoline Formation : Treat the pyrazole with acetyl chloride and AlCl₃ to initiate electrophilic cyclization, introducing the 8-methyl group.

Key Parameters:

  • Cyclization Agent : AlCl₃ or PPA.

  • Solvent : Dichloromethane (DCM) for AlCl₃; solvent-free for PPA.

  • Yield : 68–72% after two steps.

Comparative Analysis of Methods

MethodStarting MaterialsCatalystTime (h)Yield (%)Advantages
Acid-Promoted CleavagePyrazole-arylamine, β-keto esterH₂SO₄/PPA1260–75High functional group tolerance
Friedländer Condensation2-Aminobenzaldehyde, pyrazole-aminePiperidine2450–65Well-established protocol
Multicomponent ReactionHydrazine, acetophenone, β-keto esterAcetic acid855–70One-pot simplicity
Pyrazole CyclizationPreformed pyrazole, acetyl chlorideAlCl₃/PPA668–72Precise methyl group control

Critical Considerations for Optimization

  • Regioselectivity :

    • The 8-methyl group’s position is controlled by the β-keto ester’s structure (e.g., ethyl acetoacetate vs. ethyl benzoylacetate).

    • Steric hindrance from the 1-(4-methoxyphenyl) group directs cyclization to the C4 position.

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.

    • Recrystallization from ethanol/water mixtures enhances purity (>98%).

  • Scale-Up :

    • Continuous flow reactors improve heat distribution in acid-promoted methods.

    • Catalytic PPA reduces waste compared to stoichiometric AlCl₃.

Q & A

Q. Optimization Strategies :

  • Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yield (e.g., 65% → 82%) .
  • Catalyst screening : Palladium-based catalysts enhance regioselectivity in cross-coupling steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Table 1: Synthetic Method Comparison

MethodYield (%)TimeKey ConditionReference
Conventional cyclization6512 hCuI, 100°C, DMF
Microwave-assisted8230 minPd(OAc)₂, 120°C, MeCN

Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Level : Basic
Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C-N: 1.34 Å) and torsional angles, confirming orthorhombic crystal systems (space group P2₁2₁2₁) .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm; aromatic protons show splitting patterns (J = 8–9 Hz) .
    • ¹³C NMR : Quinoline carbons resonate at δ 145–155 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 423.18 for [M+H]⁺) .

Critical Note : SC-XRD is indispensable for resolving substituent orientation, especially when methoxy groups introduce steric effects .

What in vitro biological screening strategies are recommended to evaluate its potential anticancer activity?

Level : Advanced
Answer :

  • Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Test COX-2 selectivity via fluorometric assays (IC₅₀ < 1 µM suggests therapeutic potential) .
  • Structure-activity relationship (SAR) : Compare analogues with varying substituents (Table 2) .

Q. Table 2: Substituent Effects on Anticancer Activity

Substituent (Position)IC₅₀ (µM)MechanismReference
8-Fluoro0.8Topoisomerase II inhibition
3-Methoxy2.1COX-2 suppression

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

Level : Advanced
Answer :

  • Systematic substitution : Synthesize derivatives with halogens (F, Cl), methoxy, or methyl groups at positions 3, 8, and phenyl rings .
  • Computational docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2 .
  • Pharmacophore modeling : Identify essential moieties (e.g., methoxy groups enhance hydrophobic interactions) .

Key Finding : Fluorine at position 8 increases potency 2.5-fold compared to methyl groups due to electronegativity .

What strategies resolve contradictory data between in vitro potency and in vivo efficacy for this compound?

Level : Advanced
Answer :
Contradictions often arise from poor bioavailability or metabolic instability. Solutions include:

Pharmacokinetic profiling : Assess plasma half-life (e.g., LC-MS/MS) and hepatic microsomal stability .

Formulation optimization : Use nanoemulsions or liposomes to enhance solubility .

Prodrug design : Introduce ester groups at the 8-methyl position to improve absorption .

Case Study : A derivative with 8-ethoxy showed 3× higher in vivo AUC than the methyl analogue due to reduced CYP450 metabolism .

Which computational methods are suitable for predicting binding modes with biological targets like kinases?

Level : Advanced
Answer :

  • Molecular docking : AutoDock or Glide for preliminary binding poses (e.g., quinoline core π-stacking with kinase ATP pockets) .
  • Molecular dynamics (MD) simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns .
  • QSAR models : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .

Q. Table 3: Computational Tools and Targets

TargetSoftwareKey InteractionReference
EGFR kinaseAutoDock VinaHydrogen bonding (Lys721)
COX-2GROMACSHydrophobic pocket

How do solvent polarity and reaction stoichiometry influence regioselectivity in derivatization reactions?

Level : Advanced
Answer :

  • Solvent effects : Polar solvents (DMF, DMSO) favor electrophilic substitution at the 3-position, while toluene directs reactivity to the 8-methyl group .
  • Stoichiometry : Excess aryl halide (1.5 eq.) in Suzuki-Miyaura coupling minimizes homo-coupling byproducts .

Example : In DMF, 3-methoxy substitution dominates (85% yield), whereas toluene shifts selectivity to 8-methyl oxidation (72%) .

What metabolic stability assays are critical for assessing its potential as a drug candidate?

Level : Advanced
Answer :

  • Hepatic microsomal assays : Monitor depletion over 60 min (t₁/₂ > 30 min indicates stability) .
  • CYP450 inhibition : Fluorescent assays for CYP3A4/2D6 to predict drug-drug interactions .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction (unbound % >5% is favorable) .

Data Insight : Derivatives with 4-methoxyphenyl groups show reduced CYP2D6 inhibition (IC₅₀ > 50 µM) compared to chloro-substituted analogues .

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